3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione 3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15020987
InChI: InChI=1S/C22H25N3O3/c1-16-6-8-17(9-7-16)25-21(26)15-20(22(25)27)24-12-10-23(11-13-24)18-4-3-5-19(14-18)28-2/h3-9,14,20H,10-13,15H2,1-2H3
SMILES:
Molecular Formula: C22H25N3O3
Molecular Weight: 379.5 g/mol

3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione

CAS No.:

Cat. No.: VC15020987

Molecular Formula: C22H25N3O3

Molecular Weight: 379.5 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione -

Specification

Molecular Formula C22H25N3O3
Molecular Weight 379.5 g/mol
IUPAC Name 3-[4-(3-methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione
Standard InChI InChI=1S/C22H25N3O3/c1-16-6-8-17(9-7-16)25-21(26)15-20(22(25)27)24-12-10-23(11-13-24)18-4-3-5-19(14-18)28-2/h3-9,14,20H,10-13,15H2,1-2H3
Standard InChI Key KMVITPHXOAQOEX-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC(=CC=C4)OC

Introduction

Molecular Characteristics and Structural Features

Core Structure and Functional Groups

The compound features a pyrrolidine-2,5-dione (succinimide) core substituted at the 1-position with a 4-methylphenyl (toluene) group and at the 3-position with a 4-(3-methoxyphenyl)piperazinyl moiety. Key structural elements include:

  • Pyrrolidine-2,5-dione: A bicyclic lactam ring with two ketone groups, known for bioactivity in CNS-targeted agents.

  • 4-(3-Methoxyphenyl)piperazinyl: A piperazine ring linked to a 3-methoxyphenyl group, contributing to aromatic interactions and potential receptor binding.

  • 4-Methylphenyl: Enhances lipophilicity and steric interactions.

Physicochemical Properties

While exact data for this compound are unavailable, related analogs provide predictive insights:

PropertyEstimated Value (Based on Analogues)Source Compounds
Molecular Weight~410–420 g/mol ,,
logP/logD~3.2–3.5 ,
Polar Surface Area~42–46 Ų ,
Hydrogen Bond Acceptors6–7 ,

Synthetic Pathways and Methodologies

General Synthesis Strategy

The synthesis likely involves stepwise functionalization of the pyrrolidine-2,5-dione core:

  • Formation of the pyrrolidine-2,5-dione core: Via cyclization of maleic anhydride with 4-methylbenzylamine or analogous amines.

  • Introduction of the 3-position substituent: Alkylation or condensation with 4-(3-methoxyphenyl)piperazine derivatives.

Key Reaction Steps

  • Coupling Reactions: Utilization of CDI (carbonyldiimidazole) or EDC/HOBt for amidation, as seen in analogous compounds .

  • Purification: Column chromatography or recrystallization to isolate the final product.

Comparative Analysis with Analogues

Structural Analogues and Bioactivity

CompoundKey FeaturesAnticonvulsant Activity (MES ED₅₀)Source
3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dioneNaphthalene substitutionN/A
3-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-methylpyrrolidine-2,5-dioneMethyl and 4-methoxyphenyl groupsN/A
N-[{4-(3-Chlorophenyl)-piperazin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dioneBenzhydryl and 3-chlorophenyl groups42.71 mg/kg

Structure-Activity Relationship (SAR)

  • Aromatic Substituents: Electron-withdrawing groups (e.g., Cl) enhance potency .

  • Steric Effects: Bulky substituents (e.g., naphthalene) may reduce activity due to steric hindrance .

Applications in Drug Discovery

This compound’s dual aromatic/piperazine motifs position it as a candidate for:

  • Multitarget CNS Agents: Potential modulation of serotonin and sodium channels.

  • Neuroprotective Therapies: Utility in epilepsy, anxiety, or neurodegenerative disorders.

Research Gaps and Future Directions

  • In Vivo Testing: Required to validate anticonvulsant efficacy and toxicity.

  • SAR Optimization: Exploration of halogen, trifluoromethyl, or heterocyclic substituents .

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